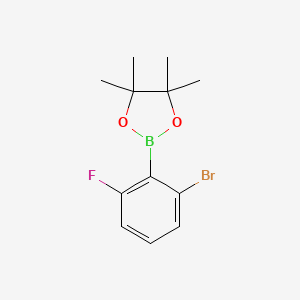
2-Bromo-6-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-fluorophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C12H15BBrFO2 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-fluorophenylboronic acid pinacol ester” consists of 12 carbon atoms, 15 hydrogen atoms, 1 boron atom, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 300.96 .Chemical Reactions Analysis
Pinacol boronic esters, including “2-Bromo-6-fluorophenylboronic acid pinacol ester”, are used in various chemical reactions. For instance, they are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are also used in the formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-fluorophenylboronic acid pinacol ester” include a density of 1.8±0.1 g/cm3, boiling point of 324.4±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 59.8±3.0 kJ/mol, flash point of 150.0±30.7 °C, and index of refraction of 1.572 .Scientific Research Applications
Suzuki Cross-Coupling Reactions
One of the primary applications of 2-Bromo-6-fluorophenylboronic acid pinacol ester is in Suzuki cross-coupling reactions. This type of reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Drug Delivery Systems
Another application is in the development of drug delivery systems. Phenylboronic acid pinacol esters can be used to modify natural polymers like hyaluronic acid to create reactive oxygen species (ROS)-responsive drug delivery systems. These systems can encapsulate drugs such as curcumin to form nanoparticles for targeted delivery .
Hydrolysis Studies
The susceptibility to hydrolysis of phenylboronic pinacol esters, including derivatives like 2-Bromo-6-fluorophenylboronic acid pinacol ester, is an area of study. The kinetics of hydrolysis can be influenced by substituents in the aromatic ring and pH levels, which is significant in understanding their stability and reactivity .
Protodeboronation Research
Research into the protodeboronation of pinacol boronic esters, which includes compounds like 2-Bromo-6-fluorophenylboronic acid pinacol ester, is also noteworthy. Protodeboronation is a process that removes the boron group from boronic esters and is important for understanding the chemistry and potential applications of these compounds .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-fluorophenylboronic acid pinacol ester, also known as 2-(2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the Suzuki–Miyaura coupling, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
It’s known that these types of compounds are only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by pH levels.
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . Additionally, the compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Future Directions
properties
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJINQWWGLYELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorophenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)
![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

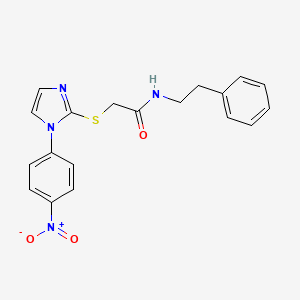
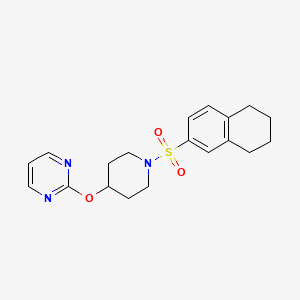
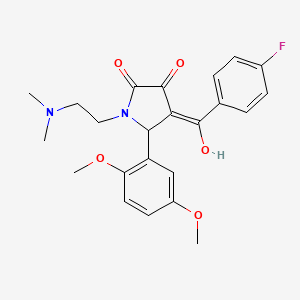
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
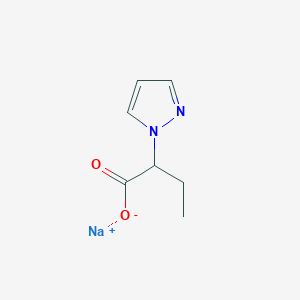
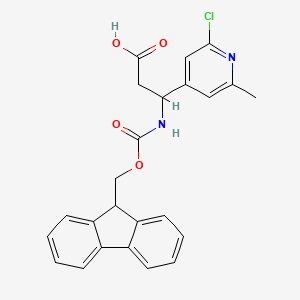
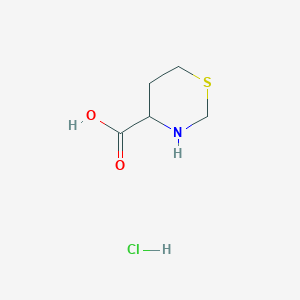
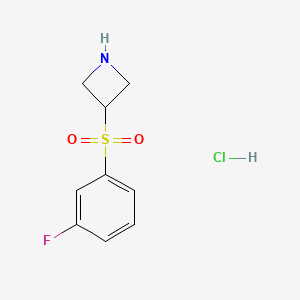
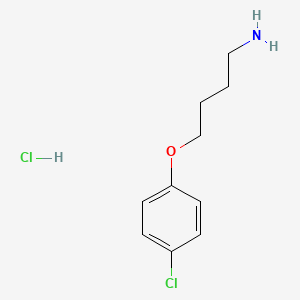
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)